Vat Orange 1
Description
Historical Context of Vat Dye Development
The history of vat dyes is a journey from ancient natural colorants to sophisticated synthetic molecules. The term "vat dye" originates from the historical method of using large vats for the fermentation process required to make natural dyes like indigo (B80030) soluble for dyeing. p2infohouse.orgblogspot.comphantomhands.in For millennia, dyes were extracted from natural sources; indigo from plants and Tyrian purple from shellfish are notable examples. p2infohouse.orgbritannica.com These early dyes were valued for their color but often lacked the consistency and fastness of modern synthetic dyes. p2infohouse.org
A paradigm shift occurred in 1901 when René Bohn, a chemist at BASF, synthesized the first synthetic vat dye, Indanthrene. dyestuffscn.comebsco.comfibre2fashion.com This discovery, stemming from research on anthraquinone (B42736), ushered in a new era of dye chemistry. dyestuffscn.com Unlike their natural predecessors, these new synthetic vat dyes offered superior fastness to light and washing. p2infohouse.orgbritannica.com The development of synthetic indigo in 1897 had already begun to displace natural indigo, and the introduction of Indanthrene further solidified the dominance of synthetic dyes. p2infohouse.orgdyestuffscn.com By the 1930s, a wide variety of vat dyestuffs with a complete color spectrum were available. dyestuffscn.com
Significance of Anthraquinone Derivatives in Dye Chemistry
Anthraquinone, a polycyclic aromatic hydrocarbon, is a cornerstone of synthetic dye chemistry. china-dyestuff.comwikipedia.org While anthraquinone itself is colorless, the introduction of electron-donating groups, such as amino or hydroxyl groups, at specific positions on its structure gives rise to a spectrum of vibrant colors, ranging from red to blue. wikipedia.org The first commercial anthraquinone dyes were developed in 1901. mfa.org
The chemical stability and versatility of the anthraquinone core are central to its importance. china-dyestuff.com Anthraquinone dyes are known for their excellent lightfastness and stability, making them highly desirable for applications requiring durability. wikipedia.orgmfa.org They form a major class of dyes, second only to azo dyes in commercial importance. britannica.com
Vat Orange 1 is a prime example of an anthraquinone derivative. worlddyevariety.com Its molecular structure, dibromodibenzochrysene-7,14-dione, is derived from the bromination of Vat Yellow 4 (Dibenzpyrenequinone). wikipedia.orgworlddyevariety.com This structural modification results in its characteristic orange color. worlddyevariety.com The synthesis of such dyes often involves multi-step chemical processes, starting with precursors like 2-methylanthraquinone. fibre2fashion.com
Current Research Trajectories for this compound
Recent scientific inquiry has expanded the applications of this compound beyond traditional textile dyeing. Researchers are now exploring its potential in the field of organic electronics. rsc.org Studies have investigated the use of industrial vat orange dyes, including this compound, in organic field-effect transistors (OFETs). rsc.orgrsc.org These materials possess quinone moieties, making them appealing for applications in solar cells and electrochemical energy storage as well. rsc.orgrsc.org
The research involves detailed characterization of the material's properties, including cyclic voltammetry, spectroscopy, and X-ray diffraction, to understand its charge transport capabilities. rsc.orgrsc.org Furthermore, derivatives of this compound are being synthesized and studied for their potential in organic photovoltaics. rsc.org The ability to modify the molecular structure of these dyes opens up possibilities for fine-tuning their electronic properties for specific applications. nih.gov
Another area of research focuses on the environmental aspects of vat dyes. Studies are being conducted on the removal of vat dyes, such as Vat Orange 11, from textile wastewater using adsorbents like Zeolite X. aip.org Concerns have also been raised about the potential for dioxin contamination in some commercial this compound products, prompting further investigation and the development of cleaner production methods. researchgate.net Additionally, research into creating nanopigments from vat dyes aims to improve their application in printing and reduce the environmental impact of the dyeing process. ekb.eg
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C24H10Br2O2 |
| Molecular Weight | 490.14 g/mol |
| CAS Number | 1324-11-4 |
| Appearance | Yellow-brown powder |
| Solubility | Soluble in Nitrobenzene, Xylene, and Tetrahydronaphthalene; slightly soluble in Ethanol, Acetone, Benzene, Pyridine, Toluene, and o-Chlorophenol. xcwydyes.com |
| Boiling Point | 694.9°C at 760 mmHg |
| Flash Point | 210.8°C |
| Density | 1.837 g/cm³ |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-dibromohexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(22),2,4,6,9(23),10,12(24),13,15,17,20-undecaene-8,19-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H10Br2O2/c25-17-9-10-18(26)22-21(17)14-6-8-15-19-12(5-7-16(20(14)19)24(22)28)11-3-1-2-4-13(11)23(15)27/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDMAACDNUUUHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)C6=C(C=CC(=C56)Br)Br)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051668 | |
| Record name | C.I. Vat Orange 23 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1324-11-4 | |
| Record name | Dibenzo(b,def)chrysene-7,14-dione, dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo[b,def]chrysene-7,14-dione, dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Vat Orange 23 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromodibenzo[b,def]chrysene-7,14-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Pathways and Mechanistic Investigations of Vat Orange 1
Advanced Synthesis Methodologies for Vat Orange 1
The production of this compound involves specific, multi-step chemical processes, primarily centered around the modification of a precursor dye.
The principal and established industrial method for synthesizing this compound is through the direct bromination of C.I. Vat Yellow 4, which is chemically known as dibenzpyrenequinone. worlddyevariety.comhandwiki.orgfibre2fashion.comwikipedia.org This reaction involves the introduction of two bromine atoms onto the dibenzpyrenequinone structure. indiamart.com
The process is typically carried out using elemental bromine in a medium of fuming sulfuric acid (oleum). chembk.comalibaba.com To facilitate the reaction, a catalyst such as iodine is often employed. chembk.comalibaba.com The reaction is carefully controlled, often at elevated temperatures ranging from 85-90°C, until the bromine content in the final product reaches approximately 28%. chembk.comalibaba.com Following the bromination step, the reaction mixture is diluted with water, causing the crude this compound to precipitate. The product is then filtered and washed to achieve the desired purity. chembk.comalibaba.com
Table 1: Typical Reaction Parameters for Bromination of Vat Yellow 4
| Parameter | Value/Reagent | Source |
|---|---|---|
| Starting Material | C.I. Vat Yellow 4 (Dibenzpyrenequinone) | handwiki.org, fibre2fashion.com |
| Brominating Agent | Bromine (Br₂) | chembk.com, alibaba.com |
| Solvent/Medium | 10-13% Fuming Sulfuric Acid (Oleum) | chembk.com, alibaba.com |
| Catalyst | Iodine | chembk.com, alibaba.com |
This compound is a direct derivative of Vat Yellow 4, whose own synthesis is rooted in anthraquinone (B42736) chemistry. fibre2fashion.com Vat Yellow 4 (dibenzopyrenquinone) is prepared from 1,5-dibenzoylnaphthalene (B1617067). fibre2fashion.com This precursor is synthesized via a Friedel-Crafts acylation (benzoylation) of naphthalene. fibre2fashion.com The 1,5-dibenzoylnaphthalene is then subjected to a ring-closure reaction, typically through fusion in an aluminum chloride melt, to form the core structure of Vat Yellow 4. fibre2fashion.com This foundational chemistry links this compound to the broader family of complex dyes derived from anthraquinone and its related polycyclic aromatic hydrocarbons. fibre2fashion.comresearchgate.net
Research into vat dye synthesis aims to develop more environmentally benign and efficient processes. One novel approach for producing Vat Golden Orange G (a synonym for this compound) involves replacing the conventional solvent system with a butanol and potassium hydroxide (B78521) closed-loop mode. google.com This method is designed to reduce environmental impact and treatment expenses by allowing the mother liquor to be recycled. google.com This process also adjusts the purification step, replacing a copper removal process that uses large amounts of acids and oxidants with direct filtration, which enhances safety and improves yield. google.com
Another innovative area involves nanotechnology to transform conventional vat dyes into nanosized organic pigments. ekb.eg This is achieved through a process of reducing the insoluble vat dye to its water-soluble leuco form, followed by a rapid, sudden oxidation under ultrasonication. ekb.egresearchgate.net This method creates a stable nanopigment dispersion with particle sizes in the range of 20-40 nm, which can offer enhanced application properties. ekb.eg
Electrochemical Reduction Mechanisms of this compound
The application of vat dyes is predicated on a reversible reduction-oxidation process. cottoninc.comwikipedia.org The insoluble pigment is first reduced to a soluble "leuco" form, which has an affinity for the target fiber. fibre2fashion.comwikipedia.org After application, the leuco dye is re-oxidized back to its insoluble pigment form, trapping it within the fiber. researchgate.netmdpi.com
Traditionally, the reduction of vat dyes is accomplished using chemical reducing agents like sodium dithionite (B78146). wikipedia.orgresearchgate.net However, this process generates significant effluent containing by-products such as sulphates and sulphites. researchgate.net Electrochemical reduction presents a more environmentally favorable alternative by minimizing the use of chemical reagents. researchgate.netethz.ch
In this process, an electric current is used to directly or indirectly reduce the dye. researchgate.net For this compound, which is derived from an anthraquinone structure, the electrochemical process involves the reduction of the quinone carbonyl groups to form the soluble hydroquinone (B1673460) anion, which is the leuco form. researchgate.netmdpi.comrsc.org This transformation allows the dye to be solubilized in the alkaline dyebath for application. mdpi.com
The electrochemical behavior of this compound has been characterized using techniques such as cyclic voltammetry (CV). rsc.org These studies provide critical data on the energy levels and reduction potentials of the dye. In cyclic voltammetry experiments, this compound exhibits a distinct reduction peak corresponding to the formation of its leuco form. rsc.org
The onset potential for the reduction of this compound has been measured at -0.57 V (vs. Ag/AgCl). rsc.org This potential indicates the energy required to initiate the conversion of the dye to its soluble reduced state. The CV scans also show an irreversible oxidation wave. rsc.org Such electrochemical data are fundamental to optimizing dyeing processes and are also valuable in exploring the potential use of these dyes in other applications like organic electronics. rsc.org
Table 2: Electrochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Onset Potential of Reduction (vs. Ag/AgCl) | -0.57 V | rsc.org |
| Onset Potential of Reduction (vs. SHE) | -0.57 V | rsc.org |
| Scan Rate for CV Measurement | 20 mV s⁻¹ | rsc.org |
Influence of Electrolyte Systems on Reduction Efficiency
The application of vat dyes, including this compound, necessitates a reduction step to convert the water-insoluble pigment into a soluble leuco form that can be absorbed by textile fibers. taylorandfrancis.comcottoninc.com This reduction process is significantly influenced by the electrolyte system employed.
Traditionally, sodium hydrosulfite (more accurately sodium dithionite, Na₂S₂O₄) in an alkaline solution is the most common reducing agent for vat dyes. fibre2fashion.comp2infohouse.org The efficiency of this reduction is dependent on several factors:
Concentration of the Reducing Agent: A sufficient excess of the reducing agent is crucial to drive the conversion to the leuco form and to counteract oxidation by atmospheric oxygen. fibre2fashion.comsdc.org.uk Higher concentrations of reducing agents like sodium dithionite can accelerate the reduction process. scribd.com
Alkalinity (pH): A strongly alkaline environment, typically with a pH between 11 and 12, is essential for the dissolution of the vat dye and the stability of the reducing agent. p2infohouse.orgscribd.com Insufficient alkalinity can lead to the formation of an acid leuco form, which is difficult to oxidize and has poor affinity for fibers. fibre2fashion.com
Temperature: The rate of reduction is influenced by temperature. Higher temperatures can increase the rate of reduction but may also decrease the stability of the reducing agent. fibre2fashion.comp2infohouse.orgsdc.org.uk
Presence of Other Electrolytes: The high concentration of sodium ions from the reducing agent and alkali often provides sufficient electrolyte concentration to promote dye sorption by overcoming the negative surface potential of cellulosic fibers. p2infohouse.org
Alternative and more environmentally friendly electrolyte systems are a subject of ongoing research. One such method is indirect electrolysis, where a mediator, such as an iron-triethanolamine complex, is used as the reducing agent. researchgate.net This system offers the advantage of being regenerable through cathodic reduction. researchgate.net The concentration of this complex system directly impacts the resulting color depth and shade. researchgate.net
Cyclic voltammetry studies on this compound have provided insights into its electrochemical reduction. In these studies, an electrolyte solution of 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) in dry acetonitrile (B52724) is often used. rsc.org this compound exhibits a distinct reduction peak, with an onset potential of approximately -0.57 V. rsc.org
The table below summarizes the influence of different electrolyte components on the reduction of this compound.
| Electrolyte Component | Influence on Reduction Efficiency |
| Sodium Dithionite (Na₂S₂O₄) | Primary reducing agent; concentration affects reduction rate. fibre2fashion.comscribd.com |
| Sodium Hydroxide (NaOH) | Provides necessary alkalinity (pH 11-12) for solubilization and stability. p2infohouse.orgscribd.com |
| Iron-Triethanolamine Complex | Mediator in indirect electrolysis, offering a regenerable alternative. researchgate.net |
| Tetrabutylammonium Hexafluorophosphate (TBAPF₆) | Supporting electrolyte in electrochemical studies. rsc.org |
Oxidation Mechanisms and Stability of this compound
Following the absorption of the soluble leuco form of the dye by the fiber, an oxidation step is required to regenerate the original insoluble pigment, thereby fixing it within the fiber. taylorandfrancis.comcottoninc.com
Re-oxidation Processes to the Parent Vat Form
The re-oxidation of the leuco form of this compound can be achieved through several methods:
Aerial Oxidation: Exposure to atmospheric oxygen is a common and simple method for re-oxidation. taylorandfrancis.comresearchgate.net
Chemical Oxidants: The process can be accelerated by using chemical oxidizing agents. Hydrogen peroxide is a frequently used oxidant. taylorandfrancis.comresearchgate.net Other agents like potassium dichromate or sodium perborate (B1237305) can also be used. scribd.com
Enzymatic Oxidation: Research has shown that enzymes, such as laccases and peroxidases, can catalyze and accelerate the re-oxidation of reduced vat dyes. researchgate.net This offers a more environmentally benign alternative to chemical oxidants. researchgate.net
The choice of oxidation method can influence the final properties of the dyed material. The oxidation potential must be sufficient to convert the leuco dye back to its pigment form without causing over-oxidation, which can alter the final shade. fibre2fashion.com
Factors Influencing Oxidative Stability in Application
The stability of this compound in its final, oxidized form on the fiber is crucial for its performance and is influenced by several factors:
Light Exposure: Vat dyes are known for their excellent lightfastness. polarisorganics.comdyestuffscn.com However, some vat dyes, particularly in yellow, orange, and red shades, can cause photo-tendering, a phenomenon where the dye accelerates the degradation of the cellulose (B213188) fiber upon exposure to light. dyestuffscn.com
Chemical Environment: The fastness of the dye to washing and other chemical treatments is generally high. polarisorganics.com The stability can be affected by the presence of strong oxidizing or reducing agents. Some vat dyes are not sensitive to over-reduction or over-oxidation. farbchemie-braun.eu
Temperature: High temperatures during after-treatments, such as soaping, help to stabilize the final shade and improve fastness properties by removing unfixed dye and promoting the development of the crystalline form of the dye. cottoninc.comfibre2fashion.com
pH Control: During the oxidation step, maintaining the pH in the optimal range of 7.5-8.5 is important to avoid the formation of the difficult-to-oxidize acid leuco form. fibre2fashion.com
The inherent stability of this compound is also linked to its molecular structure. As an n-type semiconductor, it demonstrates good stability against degradation (oxidation) when stored in air. rsc.org
The following table outlines key factors that affect the oxidative stability of this compound.
| Factor | Influence on Oxidative Stability |
| Light | Generally high lightfastness, but potential for photo-tendering. polarisorganics.comdyestuffscn.com |
| Chemicals | High resistance to washing and common chemicals; can be affected by strong oxidants/reductants. polarisorganics.comfarbchemie-braun.eu |
| Temperature | High-temperature soaping improves stability and fastness. cottoninc.comfibre2fashion.com |
| pH | Optimal pH control during oxidation is crucial for complete and even conversion. fibre2fashion.com |
| Molecular Structure | Inherent stability as an n-type semiconductor. rsc.org |
Spectroscopic and Structural Characterization of Vat Orange 1 and Its Derivatives
Advanced Spectroscopic Analysis
Spectroscopy involves the interaction of electromagnetic radiation with matter, providing detailed information about a molecule's structure, electronic transitions, and functional groups. For a complex organic molecule like Vat Orange 1, a multi-faceted spectroscopic approach is necessary for comprehensive characterization.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. For conjugated systems like this compound, the absorption of photons promotes electrons from a lower energy molecular orbital to a higher energy one (e.g., π-π* transitions).
The color of this compound is a direct consequence of its absorption profile in the visible range (approximately 400-700 nm). As a bright orange compound, it primarily absorbs light in the blue-green region of the spectrum, reflecting the remaining wavelengths which are perceived as orange. While specific absorption maxima (λmax) for this compound are not detailed in the available literature, related vat dyes show characteristic absorption patterns. For instance, a similar vat dye, Orange F3R, exhibits a maximum absorption peak at 540 nm. The exact position of the absorption peak for this compound is influenced by its specific molecular structure and the solvent used for analysis.
Table 1: Representative UV-Vis Absorption Data for Related Compounds
| Compound | Reported Absorption Maximum (λmax) | Solvent/Conditions |
|---|---|---|
| Orange F3R (Vat Dye) | 540 nm | Aqueous Solution |
| Solvent Orange 1 | 403 nm | Not Specified aatbio.com |
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The method measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint."
For this compound (C₂₄H₁₀Br₂O₂), the FTIR spectrum would be dominated by signals corresponding to its core structural features. Key expected absorptions include:
C=O (Carbonyl) Stretching: A strong absorption band is expected in the region of 1640-1680 cm⁻¹, characteristic of the ketone groups in the anthraquinone (B42736) structure.
C=C (Aromatic) Stretching: Multiple sharp peaks would appear in the 1450-1600 cm⁻¹ range, corresponding to the vibrations of the carbon-carbon bonds within the extensive aromatic ring system.
C-H (Aromatic) Bending: Vibrations from the carbon-hydrogen bonds on the aromatic rings would be visible in the fingerprint region, typically below 900 cm⁻¹.
C-Br (Bromo) Stretching: The carbon-bromine bond would produce a characteristic absorption in the lower frequency (wavenumber) region of the spectrum, typically between 500 and 600 cm⁻¹.
Table 2: Expected Characteristic FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic |
| ~1680-1640 | C=O Stretch | Ketone (Anthraquinone) researchgate.net |
| ~1600-1450 | C=C Stretch | Aromatic Ring researchgate.net |
| < 900 | C-H Bending (out-of-plane) | Aromatic |
| ~600-500 | C-Br Stretch | Aryl Halide |
Analysis of these bands confirms the presence of the key structural components of the this compound molecule.
Photoluminescence spectroscopy examines the light emitted by a substance after it has absorbed photons. This emission, known as fluorescence or phosphorescence, occurs as excited electrons return to their ground state. The emitted light is typically of a lower energy (longer wavelength) than the absorbed light, with the difference in energy known as the Stokes shift.
The solubilized form of this compound is noted to exhibit a shallow green-yellow fluorescence under fluorescent light. worlddyevariety.com This indicates that upon excitation, likely with UV or blue light, the molecule emits light in the green-yellow portion of the visible spectrum. The specific emission maximum and quantum yield would depend on the molecular environment, solvent, and temperature. The large, rigid, and highly conjugated structure of this compound is conducive to fluorescence, as it provides a framework that can absorb and re-emit energy efficiently without significant loss to non-radiative pathways.
Table 3: Observed Emission Characteristics
| Compound Derivative | Observed Emission | Conditions |
|---|---|---|
| Solubilised this compound | Shallow Green-Yellow | Under fluorescent light worlddyevariety.com |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. chemguide.co.ukwikipedia.org
For this compound, with a molecular formula of C₂₄H₁₀Br₂O₂, the expected molecular weight is approximately 490.14 g/mol . worlddyevariety.comchinainterdyes.com In a mass spectrum, the molecular ion peak (M⁺) would appear at an m/z value corresponding to this weight. A key feature would be the isotopic pattern caused by the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic pattern for the molecular ion peak:
An M⁺ peak (containing two ⁷⁹Br atoms).
An (M+2)⁺ peak (containing one ⁷⁹Br and one ⁸¹Br atom), which would be approximately twice the intensity of the M⁺ peak.
An (M+4)⁺ peak (containing two ⁸¹Br atoms), with an intensity similar to the M⁺ peak.
This distinctive 1:2:1 isotopic signature is a definitive indicator for the presence of two bromine atoms in the molecule. Fragmentation of the molecular ion would likely involve the loss of bromine atoms or carbon monoxide (CO) groups, providing further structural confirmation. libretexts.org Techniques like liquid chromatography-mass spectrometry (LC-MS) are particularly useful for separating this compound from complex mixtures and identifying it at trace levels.
Structural Elucidation and Crystalline Analysis
While spectroscopy reveals information about bonding and electronic structure, diffraction techniques are required to determine how molecules are arranged in the solid state.
X-ray diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystal. By measuring the angles and intensities at which an X-ray beam is diffracted by the crystalline lattice, a three-dimensional picture of the electron density can be produced, revealing the precise arrangement of atoms.
Studies on anthanthrone derivatives, including the closely related 4,10-dibromo-anthanthrone (Pigment Red 168), have been conducted using single-crystal X-ray analysis. These studies show that the dibromo derivative crystallizes in a monoclinic P2₁/c space group. nih.gov While the molecular structures of dihalogenated anthanthrones are nearly identical, their crystal packing can differ significantly. nih.gov
X-ray powder diffraction (XRPD) is used for analyzing polycrystalline materials. Research on this compound powder has shown that it possesses a crystalline structure, although with potentially lower crystallinity compared to films grown through vacuum deposition. The diffraction pattern of the powder can be matched against patterns simulated from single-crystal data to confirm the crystalline phase. Such analysis is critical for controlling the physical properties of the pigment, as different crystalline forms (polymorphs) can exhibit different colors and stability. The crystallization of vat dyes on textile fibers has also been observed using XRD, where the dye can transition from an amorphous to a crystalline state during processing, leading to a change in color.
Atomic Force Microscopy (AFM) for Film Morphology
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information at the nanoscale. In the study of this compound, AFM is instrumental in characterizing the morphology of thin films, which is crucial for applications in organic electronics such as organic field-effect transistors (OFETs).
Observations from AFM studies on thin films of similar organic dyes reveal that the surface morphology is highly dependent on the deposition conditions. For instance, substrate temperature and deposition rate can alter the crystalline structure and molecular packing of the dye molecules. Typically, these films exhibit a granular morphology, with the size and interconnectivity of the grains playing a pivotal role in charge transport. While specific AFM images and detailed quantitative roughness data for this compound are not extensively published in readily available literature, the general findings for related vat dyes suggest that controlling the deposition process is key to achieving a well-ordered and smooth film, which is desirable for optimal device performance.
Table 1: Representative AFM Data for Organic Dye Thin Films
| Parameter | Value Range | Significance |
| Root Mean Square (RMS) Roughness | 0.5 - 10 nm | Indicates the smoothness of the film surface. Lower values are generally preferred for uniform charge injection and transport. |
| Grain Size | 20 - 200 nm | Affects the number of grain boundaries, which can act as charge trapping sites. Larger, well-connected grains are often beneficial. |
| Peak-to-Valley Height | 5 - 50 nm | Represents the maximum height difference on the surface, indicating the presence of large aggregates or defects. |
Note: The data in this table is representative of typical organic semiconductor thin films and is provided for illustrative purposes, as specific comprehensive AFM data for this compound is not widely available.
Scanning Electron Microscopy (SEM) for Microstructural Assessment
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface and microstructural features of materials at a microscopic level. For powdered materials like this compound, SEM can reveal information about particle size, shape, and aggregation.
While specific SEM studies focused solely on the microstructure of this compound are not prevalent in the reviewed scientific literature, analysis of related anthraquinone-based vat dyes provides insight into the expected morphology. Commercial vat dye powders typically consist of agglomerates of smaller primary particles. The size and distribution of these particles can influence the dye's dispersibility and, consequently, the uniformity of its application in dyeing processes.
Table 2: Expected Microstructural Features of Vat Dyes from SEM Analysis
| Feature | Typical Observation | Implication |
| Particle Shape | Irregular, crystalline | Can influence packing density and flow properties of the powder. |
| Particle Size Distribution | Wide range (sub-micron to tens of microns) | Affects dissolution kinetics and application uniformity. |
| Aggregation | Tendency to form larger agglomerates | Can lead to non-uniform dispersion and defects in films or dyed textiles. |
Note: This table is based on general observations for anthraquinone vat dyes and serves as a guide to the expected microstructural characteristics of this compound, pending specific experimental studies.
Theoretical Computational Chemistry for Molecular Geometry and Spectra
Theoretical computational chemistry provides a powerful avenue for understanding the fundamental properties of molecules like this compound at the atomic level. Through techniques such as Density Functional Theory (DFT), it is possible to predict molecular geometry, electronic structure, and vibrational spectra.
Electronic Structure Calculations
Electronic structure calculations are employed to determine the arrangement of electrons in a molecule and to predict its chemical and physical properties. For a complex polycyclic aromatic quinone like this compound (dibenzo[b,n]perylene-7,14-dione), these calculations can elucidate the nature of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic and optical properties, including its color and semiconducting behavior. While specific DFT studies on this compound are not readily found, computational analyses of the parent molecule, perylene, and other anthraquinone dyes offer valuable insights. nsf.govwhiterose.ac.uk
These studies typically show that the HOMO is distributed over the π-conjugated system of the aromatic rings, while the LUMO is often localized more towards the electron-withdrawing quinone moieties. The introduction of bromine atoms, as in this compound, is expected to influence the electronic structure by lowering the energy levels of the frontier orbitals due to their electron-withdrawing nature.
Table 3: Representative Calculated Electronic Properties for Anthraquinone Dyes
| Property | Typical Calculated Value | Significance |
| HOMO Energy | -5.5 to -6.5 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | -2.5 to -3.5 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 2.0 to 3.0 eV | Correlates with the wavelength of light absorption and the intrinsic semiconducting gap. |
Note: These values are illustrative and based on DFT calculations for related anthraquinone and perylene-based molecules. Specific calculations for this compound are required for precise values.
Vibrational Modes Analysis
Vibrational mode analysis, typically performed using computational methods like DFT, predicts the frequencies and intensities of molecular vibrations. scilit.comtandfonline.com These calculated vibrational spectra can be correlated with experimental techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy to confirm the molecular structure and identify characteristic functional groups.
For this compound, the vibrational spectrum is expected to be complex due to its large number of atoms and low symmetry. However, certain vibrational modes can be assigned to specific parts of the molecule. Key expected vibrational modes would include:
C=O stretching: Associated with the quinone carbonyl groups, typically appearing in the 1650-1700 cm⁻¹ region of the infrared spectrum.
C=C stretching: Arising from the aromatic rings, contributing to a series of bands in the 1400-1600 cm⁻¹ range.
C-H bending: Occurring at various frequencies depending on whether the bending is in-plane or out-of-plane.
C-Br stretching: Expected at lower frequencies, characteristic of the bromo-substituents.
Theoretical calculations can provide a detailed assignment of each vibrational mode, aiding in the interpretation of experimental spectra and providing a deeper understanding of the molecule's dynamic behavior. acs.org
Table 4: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity in IR |
| Quinone C=O Stretch | 1650 - 1700 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| In-plane C-H Bend | 1000 - 1300 | Medium |
| Out-of-plane C-H Bend | 700 - 900 | Strong |
| C-Br Stretch | 500 - 700 | Medium |
Note: This table presents expected frequency ranges based on computational studies of similar anthraquinone and brominated aromatic compounds. The actual frequencies for this compound would need to be determined by specific calculations.
Advanced Material Applications and Performance of Vat Orange 1
Organic Electronics and Semiconductor Research
Vat Orange 1, also known as 2,9-dibromo-dibenzo[b,def]chrysene-7,14-dione, is a member of the vat dye family, which are characterized by their large, flat, π-conjugated systems. researchgate.netscispace.com This extended conjugation is a key feature that makes them promising candidates for organic semiconductors. researchgate.netscispace.com While their large molecular structure can lead to low solubility in common organic solvents, this does not hinder their processing through physical vapor deposition techniques. rsc.org The presence of bromine atoms and ketone groups provides synthetic handles for chemical modifications, allowing for the tuning of their electronic properties. researchgate.netscispace.com
Application in Organic Field Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, and materials like this compound are being actively investigated for their potential as the semiconducting layer in these devices. rsc.orgrsc.org The performance of OFETs is highly dependent on the charge transport characteristics of the organic semiconductor used. iphy.ac.cn
Studies on OFETs incorporating this compound have demonstrated its capability to transport charge. The performance of these devices is often evaluated based on metrics such as field-effect mobility, on/off current ratio, and threshold voltage. rsc.org Research has shown that the charge carrier mobility in organic semiconductors, including nature-inspired ones like vat dyes, can range from approximately 10⁻⁴ cm²·V⁻¹·s⁻¹ to 10⁻² cm²·V⁻¹·s⁻¹. iphy.ac.cnresearchgate.net For instance, a study investigating a series of industrial vat orange dyes, including this compound, reported on their charge transport performance in fabricated OFETs. rsc.org The specific mobility values are influenced by factors such as the device architecture and the quality of the deposited thin film. rsc.orgiphy.ac.cn In some cases, hole mobility values of up to 3.62 × 10⁻⁴ cm² V⁻¹ s⁻¹ have been measured for polymers derived from this compound. scispace.comresearchgate.net Furthermore, graphene nanoribbons synthesized from this compound have exhibited hole mobility values as high as 1.34 × 10⁻² cm² V⁻¹ s⁻¹. rsc.org
Table 1: OFET Performance Metrics for Vat Dye Derivatives
| Material | Field-Effect Mobility (cm²·V⁻¹·s⁻¹) | On/Off Ratio | Threshold Voltage (V) |
|---|---|---|---|
| This compound Derivative Polymer | 3.62 × 10⁻⁴ | - | - |
| This compound Graphene Nanoribbon | 1.34 × 10⁻² | - | - |
| Vat Orange 3 | 1.4 x 10⁻² | 10⁴ | - |
| Vat Orange 9 | 1.4 × 10⁻⁴ | - | - |
| Vat Yellow 1 | 0.012 | - | - |
| Vat Yellow 4 | 1.5 × 10⁻⁴ | - | - |
Data sourced from multiple studies and presented for comparative purposes. The specific values can vary based on device fabrication and measurement conditions. iphy.ac.cnresearchgate.netrsc.org
The quinone moieties, which are carbonyl groups within an aromatic system, are integral to the electronic behavior of this compound. rsc.orgresearchgate.net These electron-withdrawing groups influence the energy levels of the molecule, particularly the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgnih.gov The electrochemical properties, such as reduction potentials, are directly linked to the presence of these quinone groups. Cyclic voltammetry studies show a distinct reduction peak for this compound, with an onset potential of around -0.57 V. rsc.org The redox activity of these quinone moieties is a key factor in the charge transport process within the semiconductor. nih.gov
The ability of an organic semiconductor to form a well-ordered thin film is crucial for efficient charge transport in an OFET. rsc.orgscispace.com this compound can be processed via physical vapor deposition, and the resulting thin films have been characterized using techniques like atomic force microscopy (AFM). rsc.org Studies have shown that this compound forms films with a root mean square (rms) surface roughness of approximately 12 nm. rsc.org
The architecture of the OFET device also plays a significant role in its performance. A common configuration is the bottom-gate, top-contact architecture. researchgate.net In one study, an aluminum oxide layer was used as the gate dielectric, passivated with a thin layer of tetratetracontane (B166393) (TTC) before the deposition of the this compound semiconductor layer. rsc.org The choice of source and drain electrode materials, such as silver or gold, can also impact device performance. researchgate.net
Potential in Organic Photovoltaics (Solar Cells)
The properties of this compound that make it suitable for OFETs also translate to potential applications in organic photovoltaics (OPVs), or solar cells. rsc.orgscispace.com The extended π-conjugated system allows for the absorption of light in the visible spectrum, a prerequisite for a solar cell material. researchgate.net The ability to chemically modify the this compound structure allows for the tuning of its bandgap and energy levels to better match the solar spectrum and the energy levels of other materials in the solar cell. scispace.com
For instance, by reducing and alkylating the ketone groups to create more electron-donating alkoxy groups, polymers based on this compound have been synthesized with bandgap values under 1.9 eV, making them suitable for solar cell applications. scispace.com These polymers have been used to fabricate organic solar cells with measured power conversion efficiencies. scispace.comresearchgate.net
Electrochemical Energy Storage Applications
The redox-active nature of the quinone moieties in this compound suggests its potential for use in electrochemical energy storage devices, such as batteries. rsc.orgresearchgate.net Quinone-based compounds are known to undergo reversible reduction and oxidation processes, which is the fundamental principle behind the operation of rechargeable batteries. researchgate.netuminho.pt While research in this area is still emerging, the inherent electrochemical activity of this compound and its derivatives makes it an appealing candidate for the development of organic electrode materials. rsc.orgresearchgate.net
Nanomaterial Integration and Pigment Technology
The integration of nanotechnology into pigment technology has opened up new possibilities for enhancing the performance of traditional colorants like this compound. By reducing the particle size to the nanometer scale, significant improvements in various properties can be achieved.
The conversion of this compound into nanopigments involves processes that reduce its particle size to the nanoscale. One innovative method involves a three-step chemical process: first, the water-insoluble vat dye is reduced to its water-soluble leuco form. ekb.egekb.eg This is followed by a rapid oxidation of the leuco form, often under ultrasonication, which causes the pigment to precipitate as nanoparticles. ekb.egekb.eg The particle size of the resulting nanopigment can be significantly smaller, in the range of 20-40 nm, compared to the 160-280 nm of the original blank dye. ekb.eg
Another approach to producing nanopigments is through mechanical means, such as high-energy bead milling. researchgate.net This method can be used to convert vat dyes into pigments with desirable properties for various applications. researchgate.net
The characterization of these nanopigments is crucial to understanding their properties. Key techniques include:
Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticle morphology and size distribution. ekb.eg
X-ray Diffraction (XRD): Used to analyze the crystalline structure of the nanoparticles. researchgate.netmdpi.com
UV-Vis Spectroscopy: Measures the optical properties and color strength of the nanopigments. researchgate.net
Dynamic Light Scattering (DLS): Determines the average particle size and size distribution in a liquid dispersion. mdpi.com
| Characterization Technique | Information Provided | Relevance to this compound Nanopigments |
| Transmission Electron Microscopy (TEM) | Morphology, particle size, and distribution | Confirms the reduction in particle size to the nanoscale and assesses the uniformity of the nanoparticles. ekb.eg |
| X-ray Diffraction (XRD) | Crystalline structure | Determines if the crystalline nature of the this compound is preserved during the synthesis of nanoparticles. researchgate.netmdpi.com |
| UV-Vis Spectroscopy | Light absorption properties | Evaluates the color strength and any shifts in the absorption spectrum due to the nanoscale size. researchgate.net |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution | Measures the particle size in a dispersed state, which is important for application in liquid formulations. mdpi.com |
This compound nanopigments offer significant advantages in textile printing. ekb.eg The smaller particle size allows for better penetration into the fabric structure, which can lead to a softer feel of the printed area. ekb.eg These nanopigments can be applied to a variety of fabrics, including cotton, polyester (B1180765), and their blends. alibaba.commade-in-china.comxcwydyes.com
The use of nanopigments is particularly beneficial in digital printing, where the fine particle size prevents nozzle clogging and allows for high-resolution prints. Beyond textiles, nanopigments have potential applications in coatings, polymers, and other materials where durable and vibrant coloration is desired. ekb.eg The excellent fastness properties of vat dyes make their nano-derivatives suitable for high-performance applications. taylorandfrancis.com
The use of this compound nanopigments leads to notable improvements in the performance of printed textiles. A key advantage is the enhanced color strength (K/S value) and color fastness. ekb.egekb.eg The increased surface area of the nanoparticles allows for more efficient light interaction, resulting in more vibrant colors. ekb.eg
Treating fabrics with certain polymers in the presence of nanoparticles can further enhance dyeability and functional properties like UV protection and antimicrobial activity. nih.gov Studies have shown that fabrics printed with Vat dyes after such treatments exhibit higher UPF (Ultraviolet Protection Factor) values, indicating better protection against harmful UV radiation. ekb.egnih.gov
| Performance Metric | Improvement with Nanopigments |
| Color Strength (K/S) | Higher K/S values are achieved, leading to more intense coloration. ekb.eg |
| Color Fastness | Generally good to excellent fastness to washing, rubbing, and light. taylorandfrancis.comekb.eg |
| UV Protection | Enhanced UPF values, providing better protection from UV radiation. ekb.egnih.gov |
| Fabric Feel | Can result in a softer handle of the printed fabric. ekb.eg |
Advanced Dyeing and Textile Applications
This compound is suitable for dyeing polyester and polyester/cotton blends, often requiring high-temperature dyeing methods for the polyester component. alibaba.commade-in-china.com High-temperature dyeing of polyester is typically carried out between 120°C and 140°C under pressure. google.com These conditions allow the dye to penetrate the polyester fibers. However, high temperatures can also lead to the degradation of certain vat dyes, a phenomenon known as over-reduction. kci.go.krresearchgate.net
The compatibility of this compound with different fabrics is a key consideration:
Cotton and Cellulosic Blends: this compound is widely used for dyeing cotton and its blends due to its excellent fastness properties. alibaba.commade-in-china.comtaylorandfrancis.com
Polyester and Polyester/Cotton Blends: Can be dyed using high-temperature methods or thermosol processes. alibaba.commade-in-china.comresearchgate.net One-bath dyeing methods for polyester/cellulosic blends using disperse and vat dyes at high temperatures have also been explored. google.com
Nylon: While vat dyes can be applied to nylon, the fastness properties may differ from those on cotton. kci.go.kr
The structure of the fabric significantly impacts the dyeing results with this compound. Factors such as the weave and density of the fabric can affect the penetration of the dye and the final color yield. taylorandfrancis.com Research has shown that for the same dyeing program, the fabric weave has a minor effect on the reflectance of the dyed fabric. researchgate.net
The physical form of the dye is also important; the particle size of vat dye pigments can influence dissolution and other dyeing-related properties. p2infohouse.org Proper preparation of the fabric, including scouring and bleaching, is essential for achieving level and consistent dyeing results.
| Fabric Parameter | Effect on Dyeing |
| Fiber Composition | Different fibers require different dyeing conditions (e.g., cotton vs. polyester). taylorandfrancis.comresearchgate.net |
| Weave/Knit Structure | Can influence dye penetration and the uniformity of the dyeing. taylorandfrancis.com |
| Fabric Density | Affects the amount of dye required and the evenness of the coloration. |
| Pre-treatment | Crucial for ensuring good absorbency and level dyeing. |
Optimization of Dyeing Parameters and Reproducibility
The successful application of this compound in textile dyeing hinges on the precise control of several parameters to ensure optimal performance and consistent, reproducible results. Key variables in the vat dyeing process include temperature, time, pH, and the concentrations of both the dye and the reducing agent. fibre2fashion.comcellulosechemtechnol.ro
The standard vat dyeing process involves several stages:
Vatting: The insoluble vat dye is converted into a water-soluble leuco form using a reducing agent, typically sodium hydrosulphite, in an alkaline solution (caustic soda). fibre2fashion.comtaylorandfrancis.com
Dyeing: The textile material is immersed in the dye bath containing the soluble leuco dye. taylorandfrancis.com
Oxidation: The fabric is exposed to air or a chemical oxidizing agent to convert the dye back to its insoluble pigment form within the fibers. taylorandfrancis.comgoogle.com
Soaping: The dyed fabric is washed, often at a boil, with a detergent and soda ash to remove unfixed dye and improve fastness properties. fibre2fashion.com
Research has focused on optimizing these parameters to improve reproducibility. Studies have explored the influence of different reducing systems and the impact of variables like liquor ratio, which affects the rate of dyeing. fibre2fashion.com The goal is to establish standardized procedures that minimize batch-to-batch variations. researchgate.net
Table 1: Key Parameters in Vat Dyeing and Their Influence
| Parameter | Influence on Dyeing Process |
|---|---|
| Temperature | Affects the rate of dye exhaustion and diffusion. Higher temperatures can increase the dyeing rate but may impact dye stability and levelness. fibre2fashion.com |
| Reducing Agent Concentration | Crucial for the conversion of the vat dye to its soluble leuco form. Insufficient reducing agent can lead to incomplete vatting. fibre2fashion.com |
| Alkali (pH) Concentration | Maintains the necessary alkaline conditions for the reduction and stability of the leuco dye. fibre2fashion.com |
| Dye Concentration | Directly impacts the final shade depth on the fabric. cellulosechemtechnol.ro |
| Liquor Ratio | The ratio of the volume of dye liquor to the weight of the goods being dyed. A higher liquor ratio can slow down the rate of dyeing. fibre2fashion.com |
| Time | The duration of the vatting, dyeing, and oxidation steps influences the completeness of each stage. fibre2fashion.com |
Development of Room-Temperature Vat Dyeing Processes
Traditional vat dyeing often requires elevated temperatures (50-80°C) for the vatting and dyeing steps. researchgate.net This high energy consumption is a significant drawback. Consequently, there has been considerable research into developing room-temperature vat dyeing processes. These processes aim to reduce energy costs and simplify the application, making it more accessible, particularly for smaller-scale operations. researchgate.net
Some vat dyes, including certain reds, violets, and oranges, can be applied at room temperature using a milder alkali like soda ash, which is especially important for delicate fibers like wool that are damaged by the high pH of caustic soda. wikipedia.orgchemira-indonesia.com Research has demonstrated the feasibility of room-temperature dyeing for several vat dyes, including those in the orange, brown, red, violet, black, and green color ranges. researchgate.net
One approach to facilitate room-temperature dyeing involves modifying the dye itself. For example, creating inclusion complexes of vat dyes with cyclodextrins has been shown to improve their dissolution and reduce the amount of reducing agent needed, making the process more efficient at lower temperatures. researcher.life Another strategy involves the use of alternative, more environmentally friendly reducing agents, such as those derived from orange peel extract, which have been optimized for use at lower temperatures. researchgate.net
Application in Military Textiles for Specialized Properties
Vat dyes, including this compound, are extensively used in the dyeing of military textiles due to their exceptional fastness properties. taylorandfrancis.combagmull.com Military uniforms require high resistance to washing, light, and perspiration, all of which are characteristic strengths of vat dyes. taylorandfrancis.comresearchgate.net
A critical requirement for modern military camouflage is its effectiveness in the near-infrared (NIR) spectrum to counter detection by night vision devices. researchgate.netresearchgate.net Vat dyes are particularly suitable for this application because they can be selected and combined to create camouflage patterns that mimic the NIR reflectance of natural environments like foliage. researchgate.netresearchgate.nettiankunchemical.com
This compound is often used in combination with other vat dyes, such as Vat Yellow, Vat Blue, and Vat Black, to produce various shades of green and brown for camouflage fabrics. researchgate.netgoogle.com Research has shown that specific combinations of these dyes can create fabrics with reflectance curves that closely match that of green leaves in the visible and NIR regions. researchgate.netresearchgate.net For example, a combination of this compound, Vat Yellow 33, and Vat Blue 13 has been used to achieve effective NIR camouflage on cotton fabrics. researchgate.net The ability to control the NIR reflectance of textiles is a key reason for the continued importance of vat dyes in military applications. researchgate.netgoogle.com
Table 2: Vat Dyes Used in NIR Camouflage Formulations
| Dye | C.I. Name | Role in Camouflage |
|---|---|---|
| This compound | 59105 | Used in combination to create green and brown shades with specific NIR reflectance. researchgate.netresearchgate.net |
| Vat Yellow 33 | 65429 | Combined with other dyes to adjust the color and NIR properties. researchgate.netresearchgate.net |
| Vat Blue 13 | 69845 | Plays a crucial role in achieving the desired green shade and NIR reflectance profile. researchgate.net |
Environmental Fate, Degradation, and Remediation Strategies for Vat Orange 1
Environmental Persistence and Impact of Chemical Structures
The molecular architecture of Vat Orange 1 is central to its environmental behavior. Vat dyes, in general, are known for their insolubility in water and their complex aromatic structures, which make them highly resistant to degradation.
Vat dyes, including compounds structurally similar to this compound, are notoriously difficult to remove from textile effluents using conventional wastewater treatment methods. niscair.res.inmdpi.com These treatments, which typically involve physical, chemical, and biological processes, are often inefficient in breaking down the complex and stable structure of these dye molecules. niscair.res.in The fused aromatic rings of the anthraquinone (B42736) structure make these dyes resistant to degradation. niscair.res.in
The ineffectiveness of conventional treatments is a significant concern as it leads to the discharge of colored effluents into aquatic ecosystems. This contamination is aesthetically displeasing and reduces light penetration, thereby affecting photosynthetic activity in aquatic life. isca.me The recalcitrant nature of these dyes necessitates the development of more advanced and effective treatment technologies.
While information specific to the transformation products of this compound is limited, studies on other vat and anthraquinone dyes indicate that their partial degradation can lead to the formation of various intermediates. The biodegradation of vat dyes can sometimes result in the formation of aromatic amines, which may be colorless but can be more toxic and carcinogenic than the parent dye molecule. juniperpublishers.com For instance, the anaerobic reduction of azo dyes, another major class of textile dyes, is known to produce potentially harmful aromatic amines. asm.org
Advanced Degradation Methodologies
Given the limitations of conventional treatment methods, research has increasingly focused on advanced degradation methodologies, particularly those involving biological agents such as enzymes and microorganisms. These approaches are considered more environmentally friendly and cost-effective. niscair.res.in
Enzymatic biodegradation utilizes specific enzymes to catalyze the breakdown of complex dye molecules. Ligninolytic enzymes, produced by certain fungi, have shown significant potential in degrading a wide range of recalcitrant organic pollutants, including textile dyes. bohrium.comiwaponline.comnih.gov These enzymes, such as laccases, lignin (B12514952) peroxidases (LiP), and manganese peroxidases (MnP), have a non-specific catalytic mechanism that allows them to act on a broad spectrum of substrates. bohrium.comnih.gov
| Enzyme | Source Organism (Example) | Mechanism of Action |
| Laccase | Trametes versicolor | Oxidizes phenolic and non-phenolic compounds by reducing molecular oxygen to water. nih.govresearchgate.net |
| Lignin Peroxidase (LiP) | Phanerochaete chrysosporium | Oxidizes a wide range of aromatic compounds through the generation of cation radicals. nih.gov |
| Manganese Peroxidase (MnP) | Phanerochaete chrysosporium | Oxidizes Mn(II) to Mn(III), which in turn oxidizes phenolic and non-phenolic aromatic compounds. nih.govmdpi.com |
White-rot fungi, such as Phanerochaete chrysosporium and Aspergillus niger, are extensively studied for their ability to degrade a wide variety of synthetic dyes. nih.govresearchgate.netresearchgate.net Their efficacy stems from the production of the aforementioned extracellular ligninolytic enzymes. bohrium.comfrontiersin.org
Studies have demonstrated the potential of these fungi in decolorizing various dyes, including those with structures analogous to this compound. For instance, Phanerochaete chrysosporium has been shown to decolorize vat magenta with an efficiency of 88-92%. researchgate.net The degradation process often involves both biosorption of the dye onto the fungal mycelium and subsequent enzymatic breakdown. nih.gov Research on Aspergillus niger has also indicated its capability to decolorize and degrade dyes, with laccase being one of the key enzymes involved. researchgate.netscispace.com The decolorization efficiency is influenced by factors such as pH, temperature, and initial dye concentration. researchgate.netcore.ac.uk
Bacteria also play a crucial role in the bioremediation of dye-contaminated wastewater. Several bacterial species, including Pseudomonas aeruginosa, have been identified for their ability to decolorize and degrade vat dyes. niscair.res.injcu.edu.auerau.eduresearchgate.net
Research on the biodegradation of Vat Blue 4 by Pseudomonas aeruginosa showed a significant reduction in color (95%), Biological Oxygen Demand (BOD5, 89%), and Chemical Oxygen Demand (COD, 87.95%). jcu.edu.auerau.eduresearchgate.net Similarly, Pseudomonas aeruginosa NCH demonstrated a 90.34% decolorization of Vat Brown R within 18 hours under optimized conditions. niscair.res.in The degradation process by bacteria often involves reductases that cleave the chromophoric groups of the dye molecule, leading to decolorization. nih.gov Subsequent aerobic degradation of the resulting intermediates can lead to complete mineralization. nih.gov
| Bacterial Species | Vat Dye Studied | Decolorization Efficiency | Reference |
| Pseudomonas aeruginosa | Vat Blue 4 | 95% | jcu.edu.auerau.eduresearchgate.net |
| Pseudomonas aeruginosa NCH | Vat Brown R | 90.34% | niscair.res.in |
Enzymatic Biodegradation
Identification and Mechanism of Dye-Degrading Enzymes
The biodegradation of complex dye molecules like this compound is facilitated by specific enzymes capable of breaking down their resilient structures. Microbial decolorization, an eco-friendly and cost-effective method, primarily occurs through biosorption and enzymatic degradation. nih.gov Key enzymes involved in this process include azoreductase, laccase, and various peroxidases, often produced by bacteria, fungi, and algae. researchgate.netnih.govijplantenviro.com
The primary mechanism for the enzymatic degradation of azo-based dyes, a category that includes many vat dyes, is the reductive cleavage of the azo bonds (–N=N–). nih.govjazindia.com This initial step is often carried out by azoreductase enzymes, which transfer electrons to the azo bonds, breaking them and forming aromatic amines. nih.govjazindia.com This process can occur under both anaerobic and aerobic conditions. In anaerobic degradation, the dye can act as a terminal electron acceptor. nih.gov
Other enzymes, such as laccases and peroxidases (e.g., lignin peroxidase), play a crucial role in degrading the dye intermediates. nih.govijplantenviro.com Laccases, for instance, can degrade xenobiotic compounds by a free radical mechanism that avoids the formation of toxic aromatic amines. ijplantenviro.com They work by oxidizing the phenolic groups of the dye, which ultimately leads to the cleavage of the azo linkage. ijplantenviro.com Peroxidases, in the presence of hydrogen peroxide, catalyze the oxidation of a wide range of substrates and can break down dyes through either symmetric or asymmetric azo bond cleavage. ijplantenviro.comresearchgate.net
Computational studies on other vat dyes have shown that enzymes like aryl sulfotransferase, azo-reductase, and alkane sulphonate monooxygenase from Escherichia coli have a high potential for degradation, indicating a broad range of enzymatic machinery available for bioremediation. researchgate.net
Photodegradation Processes
Photodegradation involves the use of light energy to break down dye molecules. This process can be induced directly by light or enhanced through the use of catalysts.
Vat dyes can be degraded when exposed to ultraviolet (UV) or natural solar light. Studies on similar vat dyes, such as Orange F3R, demonstrate the efficacy of photolysis. Without any catalyst, Orange F3R dye experienced 11.82% degradation after 180 minutes of UV light irradiation (λ=365 nm). The degradation was slightly higher under solar light, reaching 22.81% in the same timeframe. This is because solar light contains both UV and visible light, providing a broader spectrum of energy to initiate the breakdown of the dye molecules. The rate of degradation is influenced by factors such as the initial dye concentration and the intensity of the light source. nih.govchesci.com An increase in dye concentration can hinder light penetration, thereby reducing the degradation rate. nih.gov
The efficiency of photodegradation can be significantly enhanced by using advanced materials as photocatalysts. chesci.com These materials, typically semiconductors like Titanium dioxide (TiO2) and Zinc oxide (ZnO), generate highly reactive species when irradiated with light. iosrjournals.orgnih.gov When a photocatalyst absorbs light energy, it creates electron-hole pairs that react with water and oxygen to produce powerful oxidizing agents, primarily hydroxyl radicals (OH•). mdpi.commdpi.com These radicals then attack and mineralize the organic dye molecules into simpler, less harmful compounds like CO2 and water. mdpi.com
Research on the vat dye Orange F3R showed a marked improvement in degradation with a C-N-codoped TiO2 catalyst. Under solar light, the degradation percentage increased from 22.81% (without catalyst) to 64.12% in 180 minutes with the addition of the catalyst. Similarly, for Vat Red R1, the use of a Cu-Ni/TiO2 catalyst under visible light resulted in a maximum color removal of 99.20%. iosrjournals.org These findings demonstrate that catalytic photodegradation is a highly effective method for treating wastewater containing vat dyes. iosrjournals.org
| Light Source | Degradation without Catalyst (%) | Degradation with C-N-codoped TiO₂ Catalyst (%) |
|---|---|---|
| UV Light | 11.82 | 39.05 |
| Visible Light | 11.83 | 40.86 |
| Solar Light | 22.81 | 64.12 |
Data sourced from a study on the degradation of Orange F3R textile dye, a vat dye with properties comparable to this compound.
Electrochemical Degradation and Detoxification
Electrochemical methods offer a robust alternative for treating dye effluents, using electrical energy to drive the degradation and detoxification processes.
Electrocoagulation (EC) is an effective technique for removing dyes from wastewater. mdpi.com The process involves using sacrificial anodes, typically made of iron (Fe) or aluminum (Al), which dissolve into the solution upon the application of an electric current. researchgate.netneptjournal.com These metal ions then form various hydroxide (B78521) complexes and polymeric hydroxides, which act as coagulants. researchgate.netiwaponline.com The pollutants are removed through flocculation, adsorption onto the flocs, sedimentation, and flotation. neptjournal.com
Studies have demonstrated the effectiveness of this method for vat dyes. For instance, in the treatment of synthetic wastewater containing Vat Yellow, an 85.956% decolorization was achieved using an iron electrode at a current density of 1559 A/m² and an initial pH of 10. researchgate.netresearchgate.net The efficiency of electrocoagulation is dependent on several operational parameters, including current density, initial pH, electrolysis time, and initial dye concentration. neptjournal.comresearchgate.net A key advantage of EC is that it generates significantly less sludge compared to traditional coagulation-flocculation methods and requires fewer chemical additives. neptjournal.com
Electrochemical degradation can occur through direct oxidation at the anode or reduction at the cathode. nih.gov In the context of vat dyes, which are applied in a reduced, soluble form and then oxidized back to their insoluble pigment form on the fiber, both processes are relevant. researchgate.net
Electrochemical treatment of a similar dye, C.I. Reactive Orange 4, revealed distinct mechanisms for oxidation and reduction. nih.gov
Electrochemical Reduction , carried out at a stainless steel cathode, primarily targets the cleavage of the azo group, leading to rapid decolorization. However, this process leaves aromatic structures intact in the solution. nih.gov
Electrochemical Oxidation , using an anode like Ti/SnO₂-Sb-Pt, is less effective for initial decolorization but is more efficient at degrading the aromatic intermediates, resulting in higher Total Organic Carbon (TOC) removal. nih.gov
A combined oxido-reduction process in an undivided electrolytic cell proves to be the most effective strategy. This approach successfully degrades both the azo group and the resulting aromatic structures, leading to significant removal of Chemical Oxygen Demand (COD) (around 90%) and an improvement in the biodegradability of the treated effluent. nih.gov The decolorization process for all three electrochemical approaches was found to follow pseudo-first-order kinetics. nih.gov
Adsorption and Separation Technologies for this compound Removal
The removal of this compound from industrial effluents is a critical aspect of wastewater treatment in industries that utilize this dye. Adsorption and advanced separation technologies have shown promise in effectively sequestering this compound from aqueous solutions.
Zeolite-Based Adsorbents for Dye Removal
Zeolites, both natural and synthetic, have been investigated as effective adsorbents for the removal of dyes from wastewater due to their porous structure and ion-exchange capabilities. researchgate.netaip.orgresearchgate.net Research into the use of zeolite-based materials for the removal of vat dyes, including those structurally similar to this compound, has demonstrated their potential as a low-cost and efficient treatment method. researchgate.netaip.org
One study focused on the synthesis of Zeolite X from alum sludge, a waste material, for the removal of Vat Orange 11, a closely related dye. researchgate.netaip.org The synthesized Zeolite X exhibited a high cation exchange capacity (CEC) of 1.388 meq/100g. researchgate.netaip.org The removal efficiency of the vat dye was found to be influenced by several key parameters, including the pH of the solution, the dosage of the zeolite adsorbent, and the contact time. researchgate.netaip.org The study determined that acidic conditions (pH 3) were optimal for the removal of the industrial vat orange dye, achieving a removal efficiency of over 86%. researchgate.netaip.org
The experimental conditions and outcomes of using synthesized Zeolite X for vat orange dye removal are summarized in the table below.
| Parameter | Condition/Value | Outcome |
| Adsorbent | Synthesized Zeolite X | High crystallinity and CEC |
| Target Dye | Industrial Vat Orange 11 | Representative of vat orange dyes |
| Optimal pH | 3 | Enhanced removal efficiency |
| Removal Efficiency | > 86% | Demonstrates effective adsorption |
| Influencing Factors | Zeolite dosage, contact time, pH | Key parameters for process optimization |
This table illustrates the key findings from a study on the removal of a vat orange dye using a synthesized zeolite adsorbent.
Nanofiltration for Effluent Treatment
Nanofiltration is a pressure-driven membrane separation process that has been effectively employed for the treatment of textile industry wastewater containing various types of dyes. researchgate.netresearchgate.net This technology is particularly suitable for the removal of divalent ions and larger organic molecules like dyes, while allowing monovalent ions to pass through.
In the context of treating effluents containing vat dyes, nanofiltration has been shown to be an effective final polishing step after primary treatment methods such as electrocoagulation. researchgate.netresearchgate.net One study investigating the removal of a "Vat yellow" dye from synthetic wastewater demonstrated that a combined electrocoagulation and nanofiltration process could achieve significant decolorization. researchgate.netresearchgate.net While the electrocoagulation step was responsible for the initial coagulation and flocculation of the dye particles, the subsequent nanofiltration step, using a Nano-Max50 nanofilter, was crucial for enhancing the filtration of the flocs and ensuring a high-quality effluent. researchgate.net
The efficiency of nanofiltration in dye removal is influenced by the initial dye concentration, with lower concentrations generally leading to higher removal efficiency. researchgate.net The process effectively separates the large aromatic molecules characteristic of vat dyes from the wastewater.
Mechanistic Studies of Adsorption Phenomena
The adsorption of dye molecules like this compound onto the surface of an adsorbent is a complex process governed by various physical and chemical interactions. The mechanism of adsorption can be influenced by the properties of both the adsorbent and the adsorbate (the dye molecule), as well as the conditions of the aqueous solution.
For zeolite-based adsorbents, the primary mechanism of dye removal is often attributed to their high surface area and porous structure, which provide ample sites for the physical trapping of dye molecules. scholaris.cascholaris.ca Furthermore, the cation exchange capacity of zeolites plays a significant role, especially for ionic dyes. researchgate.netaip.org Although vat dyes are applied in a reduced, soluble form and then oxidized to an insoluble form within the fiber, in wastewater they may exist in a state where electrostatic interactions with the charged surface of the adsorbent can occur.
The adsorption process can often be described by kinetic models, such as the pseudo-first-order and pseudo-second-order models, which provide insights into the rate-limiting steps of the adsorption process. mdpi.comicm.edu.plresearchgate.net Isotherm models, including the Langmuir and Freundlich models, are used to describe the equilibrium distribution of the dye molecules between the liquid and solid phases, indicating whether the adsorption occurs as a monolayer on a homogeneous surface or on a heterogeneous surface. mdpi.comicm.edu.plresearchgate.net For many dye-adsorbent systems, the pseudo-second-order kinetic model and the Langmuir isotherm model have been found to provide a good fit for the experimental data, suggesting that chemisorption may play a role in the binding of the dye to the adsorbent surface. mdpi.comicm.edu.plresearchgate.net
Impurity Analysis and Byproduct Characterization in Industrial Production
The industrial production of this compound can lead to the formation of impurities and byproducts, which may be present in the final commercial product or in the wastewater generated during manufacturing.
Dioxin and Dibenzofuran (B1670420) Load in Commercial this compound Products
Commercial products of this compound, also known as Vat Golden Yellow RK, have been identified as potentially containing dioxins as impurities. researchgate.net Dioxins, specifically polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), are highly toxic and persistent organic pollutants. epa.gov
The presence of these compounds in this compound is linked to the manufacturing conditions. researchgate.net this compound is synthesized through the dibromination of dibenzpyrenequinone (Vat Yellow 4). wikipedia.org The conditions under which this chemical reaction occurs can favor the formation of dioxin and dibenzofuran structures as unintended byproducts. researchgate.net The presence of these impurities in commercial dye products is a significant concern due to their potential environmental and health impacts.
Characterization of Unreacted Raw Materials and Soluble Byproducts in Wastewater
Wastewater from the production of this compound is expected to contain a variety of chemical compounds, including unreacted raw materials, soluble byproducts, and auxiliary chemicals used in the synthesis and purification processes. The characterization of this wastewater is essential for developing effective treatment strategies.
The effluent from chemical synthesis operations in the dye manufacturing industry is often complex and can be characterized by high pollutant loadings and variable pH. epa.gov The wastewater may contain unreacted starting materials, such as dibenzpyrenequinone, and the reagents used for bromination.
In addition to the primary reactants and the desired product, the wastewater will also contain soluble byproducts formed during the reaction. These can include a range of organic compounds resulting from incomplete reactions or side reactions. The wastewater from textile dyeing processes, which use vat dyes, is also known to contain dissolved solids, and can have fluctuations in COD (Chemical Oxygen Demand) and BOD (Biochemical Oxygen Demand). researchgate.netflagshipdhaka.com
The general composition of wastewater from dye manufacturing can include:
Analytical Methodologies for Detection and Quantification of Vat Orange 1
Chromatographic Techniques
Chromatography is a fundamental technique for separating and identifying components within a mixture, making it well-suited for the analysis of dyes. curtin.edu.au Chromatographic methods for dye analysis are typically destructive as they require the extraction of the dye from the material. curtin.edu.au
Paper Chromatography for Vat Dye Identification
Paper chromatography is a simple and cost-effective method used for the separation of dissolved substances. gratnells.com This technique separates components based on their different migration rates across a sheet of paper, which acts as the stationary phase, with a solvent serving as the mobile phase. gratnells.com The differential solubility of the dye components in the solvent determines how far they travel up the paper. ttu.edu While historically significant, paper chromatography has largely been superseded by more advanced techniques for routine analysis. However, it can still be a useful preliminary tool for dye identification. The process involves spotting a sample of the dye extract onto a pencil baseline on the chromatography paper and developing it in a sealed chamber with a suitable solvent. ttu.edu The resulting chromatogram, with its separated colored spots, can be compared to known standards to identify the components. libretexts.org
Thin-Layer Chromatography (TLC) for Vat Dye Identification
Thin-layer chromatography (TLC) is a widely used, rapid, and inexpensive technique for the analysis of dyes. curtin.edu.ausdc.org.uk It operates on a similar principle to paper chromatography but utilizes a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina (B75360), coated onto a plate of glass, plastic, or aluminum as the stationary phase. savemyexams.com This method offers better separation and reproducibility compared to paper chromatography. sdc.org.uk
For vat dyes, non-reducing systems at elevated temperatures (100 or 120°C) on silica gel plates have been shown to produce fast and reproducible chromatograms. sdc.org.uk The separation and migration of vat dyes are influenced by the eluent (mobile phase), the chemical structure of the dye, and the nature of the adsorbent. sdc.org.uk Mixtures of polar and non-polar solvents often provide better separation. sdc.org.uk The identification is based on the retardation factor (Rf value), which is the ratio of the distance traveled by the dye to the distance traveled by the solvent front. marmara.edu.tr
| Feature | Description |
| Stationary Phase | Silica gel or alumina coated on a plate. savemyexams.com |
| Mobile Phase | A single solvent or a mixture of solvents. savemyexams.com |
| Principle | Separation based on differential adsorption and partitioning. sdc.org.uk |
| Identification | Comparison of Rf values and spot colors with standards. marmara.edu.tr |
| Advantages | Rapid, simple, inexpensive, and suitable for routine identification and purity assessment. sdc.org.uk |
Capillary Electrophoresis (CE) for Vat Dye Separation and Analysis
Capillary electrophoresis (CE) is a powerful separation technique that utilizes an electric field to separate charged molecules in a narrow capillary tube. curtin.edu.au It offers high efficiency, short analysis times, and requires only a small amount of sample. nih.gov
The analysis of vat dyes like Vat Orange 1 by CE presents a challenge because they are insoluble in water. mdpi.comkennesaw.edu To overcome this, a method has been developed where the vat dye is reduced to its water-soluble leuco form using a reducing agent, such as sodium dithionite (B78146), which is added to the electrolyte solution. kennesaw.edu This allows for the successful separation of vat dyes. kennesaw.edu A suitable electrolyte for this analysis consists of 5 mM ammonium (B1175870) acetate (B1210297) in a 40:60 acetonitrile-water mixture at pH 9.3, with the addition of sodium dithionite. kennesaw.eduresearchgate.net The separation is then performed under an applied voltage, and the components are detected as they pass a detector, typically a UV-visible spectrophotometer. curtin.edu.au This technique has been successfully used to separate mixtures of vat dyes, including a mixture containing C.I. Vat Orange 2. researchgate.net
Electrochemical Sensing Strategies
Electrochemical sensors have emerged as a promising approach for dye detection due to their high sensitivity, rapid response, and potential for miniaturization. mdpi.comrsc.org These sensors work by measuring the electrical signal generated from the redox reactions of the target dye at an electrode surface. mdpi.com
Unmodified and Chemically Modified Electrode Sensors for Orange Dyes
Unmodified electrodes can be used for the detection of electroactive dyes, but their performance can be limited by factors such as low sensitivity and fouling of the electrode surface. mdpi.com To enhance performance, electrodes can be chemically modified. mdpi.comdntb.gov.ua These modifications involve incorporating materials like polymers or molecularly imprinted polymers onto the electrode surface to improve sensitivity, selectivity, and stability. mdpi.comresearchgate.net For instance, polymer-modified electrodes can increase the effective surface area and catalyze electron transfer reactions. mdpi.com While specific applications for this compound are not extensively detailed, the principles apply to the broader class of orange dyes. mdpi.comresearchgate.net
Nanomaterial-Based Electrochemical Sensors
The use of nanomaterials has significantly advanced the field of electrochemical sensing for dyes. rsc.orgresearchgate.net Nanomaterials such as carbon nanotubes, graphene, and metal nanoparticles offer unique properties like high surface-area-to-volume ratios and enhanced electrocatalytic activity, leading to improved sensor performance. mdpi.comnih.gov
These materials can be used to modify electrodes, resulting in sensors with exceptional sensitivity and wide linear detection ranges. mdpi.comnih.gov For example, carbon nanotube-modified electrodes have shown improved sensitivity for detecting orange azo dyes due to their large surface area and ability to promote rapid electron transfer. mdpi.com Graphene-based sensors have also demonstrated excellent sensitivity and reproducibility for detecting colorants. rsc.org While research on nanomaterial-based sensors specifically for this compound is still emerging, the developed strategies for other orange dyes show great promise for its detection and quantification. mdpi.comresearchgate.net
| Sensor Type | Modifying Material | Advantages |
| Chemically Modified Electrode | Polymers, Molecularly Imprinted Polymers | Enhanced selectivity, sensitivity, and stability. mdpi.comresearchgate.net |
| Nanomaterial-Based Sensor | Carbon Nanotubes, Graphene, Metal Nanoparticles | High sensitivity, wide linear range, rapid response. mdpi.comnih.govresearchgate.net |
Detection Limits and Quantitative Analysis in Environmental Matrices
The detection and quantification of dyes like this compound in complex environmental matrices such as water, soil, and sediment present significant analytical challenges. These challenges stem from the low concentrations at which these compounds may be present and the potential for interference from other substances in the sample. mdpi.comnih.gov The method detection limit (MDL) is a critical parameter in environmental analysis, representing the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. nih.gov For accurate quantitative analysis, the method chosen must be sensitive enough to detect the analyte at or below the relevant environmental quality standards or action levels. epa.gov
Several analytical techniques can be employed for the quantitative analysis of anthraquinone (B42736) dyes in environmental samples. High-performance liquid chromatography (HPLC) coupled with spectroscopic or mass spectrometric detection is a widely accepted and reliable method for identifying and quantifying dyes, even at nanogram levels. researchgate.net For instance, in the analysis of similar synthetic orange dyes, methods have been developed with detection limits in the nanomolar (nM) range. One such method for Orange II, using an aminofunctionalized multi-walled carbon nanotube modified glassy carbon electrode, achieved a detection limit of 0.57 nM and a quantification limit of 1.92 nM in water samples. mdpi.com Another approach for detecting basic orange 1 using a molecularly imprinted polymer sensor on a modified glassy carbon electrode reported a low detection limit of 17 nM. mdpi.com While specific MDLs for this compound in various environmental matrices are not extensively documented in the provided search results, the performance of these methods for other orange dyes suggests that similar low detection limits could be achievable for this compound with appropriate method development.
The choice of analytical method and the sample preparation procedure significantly influence the detection limits. nih.gov For example, preconcentration techniques can be used to increase the analyte concentration before analysis, thereby lowering the effective detection limit. mdpi.com The environmental matrix itself plays a crucial role; the MDL should ideally be determined in the specific matrix of interest (e.g., wastewater, river water, soil extract) to account for any matrix effects. nih.gov
Table 1: Examples of Detection Limits for Synthetic Orange Dyes in Aqueous Samples
| Dye | Analytical Method | Detection Limit | Quantification Limit | Reference |
| Orange II | Differential pulse voltammetry with a modified GCE | 0.57 nM | 1.92 nM | mdpi.com |
| Basic Orange 1 | Electrochemical sensor with MIP | 17 nM | Not Reported | mdpi.com |
| Solvent Orange 7 | Electroanalytical method with activated GCE | 0.00167 µM | Not Reported | mdpi.com |
| Food Yellow 3 | Electrochemical sensor with MXene/TiO2/TiN@N-C | 1.2 nM | Not Reported | mdpi.com |
This table provides examples of detection limits for various orange dyes, illustrating the sensitivity of modern analytical techniques. Specific data for this compound was not available in the provided search results.
Advanced Spectrometric Approaches for Direct Analysis
Direct analysis techniques offer the advantage of minimal or no sample preparation, significantly reducing analysis time. acs.org These methods are particularly valuable for rapid screening and identification of dyes in various substrates.
IR Matrix-Assisted Laser Desorption Electrospray Ionization (MALDESI) Mass Spectrometry
Matrix-Assisted Laser Desorption Electrospray Ionization (MALDESI) is an ambient ionization technique that combines laser desorption with electrospray ionization (ESI). wikipedia.org In the context of dye analysis, an infrared (IR) laser is used to desorb the analyte molecules from a sample, often with the assistance of a matrix like water or ice. wikipedia.orgnih.gov The desorbed neutral molecules are then ionized by an ESI plume before being introduced into the mass spectrometer. acs.orgnih.gov
This technique has been successfully applied to the direct analysis of dyes on textile fabrics. acs.orgnih.gov The key advantage of IR-MALDESI is its ability to analyze samples directly with little to no preparation, providing rapid identification of the dye's mass and, in some instances, information about the fabric polymer. nih.gov The use of a high-resolution mass spectrometer, such as a Fourier transform ion cyclotron resonance (FT-ICR) instrument, allows for the determination of the elemental composition of the dyes due to its high mass accuracy and resolving power. nih.gov
A study on the direct analysis of various dyes on fabrics using IR-MALDESI demonstrated its capability to detect a range of dye classes. nih.gov However, it was noted that some dyes, including another vat dye (Vat Orange 7), were not detected by this method. nih.gov The inability to detect certain dyes was consistent with results from direct infusion ESI, suggesting that the ionization efficiency of the dye itself is a critical factor. nih.gov
Direct Infusion Electrospray Ionization (ESI)
Direct infusion electrospray ionization (ESI) mass spectrometry is a fundamental technique for the analysis of soluble and ionizable compounds. diva-portal.org In this method, a liquid sample containing the analyte is continuously introduced into the ESI source, where it is converted into gas-phase ions. diva-portal.org ESI is considered a "soft" ionization technique because it typically causes minimal fragmentation of the analyte molecules, which is crucial for the analysis of unknown compounds. diva-portal.org
In the context of dye analysis, direct infusion ESI-MS is often used to generate reference mass spectra for known dye standards. nih.gov For example, a database of mass spectra for various dyes was created by directly infusing standard solutions into the mass spectrometer. nih.gov This allows for the subsequent identification of these dyes in unknown samples by comparing their mass spectra.
The ionization efficiency in ESI can be influenced by the chemical structure of the analyte and the composition of the solvent. diva-portal.org For some compounds, including certain vat dyes, ionization may be inefficient, leading to poor detection. nih.gov A study comparing MALDESI and direct infusion ESI for the analysis of textile dyes found that dyes that were undetectable by MALDESI were also not observed with direct infusion ESI, highlighting the intrinsic challenges in ionizing these specific compounds. nih.gov
Conclusion and Future Research Directions
Summary of Key Research Findings Pertaining to Vat Orange 1
This compound is a well-established anthraquinone (B42736) dye valued for its high fastness properties in textile applications. It is synthesized by the bromination of Vat Yellow 4. Its physicochemical properties, including low water solubility and high thermal stability, define its use. While it is a durable colorant, its application is somewhat limited by the photo-brittleness it imparts to fabrics. Environmentally, its persistence is a key characteristic, though its low bioavailability results in low acute toxicity to aquatic life.
Unaddressed Research Gaps and Emerging Challenges in this compound Chemistry
Several areas in the study of this compound warrant further investigation. There is a lack of comprehensive, publicly available data on its long-term environmental fate, including its potential for bioaccumulation and the toxicity of its degradation byproducts. sustainablebrandplatform.com A significant challenge for the textile industry is the development of more sustainable and environmentally friendly dyeing processes that reduce water consumption and the use of harsh reducing agents. researchgate.net Furthermore, the issue of impurities, such as heavy metals or dioxins from manufacturing, requires ongoing attention to ensure product safety and environmental protection. google.com
Prospective Research Avenues for this compound in Sustainable Chemistry and Advanced Materials
Future research on this compound is branching into new and innovative fields.
Sustainable Chemistry : There is a growing need to develop "greener" chemical processes for dye synthesis and application. researchgate.net This includes exploring electrochemical reduction methods to replace traditional chemical agents in the vatting process and developing recycling strategies that can recover and reuse color from textile waste. rsc.orgresearchgate.net
Advanced Materials : Recent investigations have highlighted the potential of this compound and other vat dyes as organic semiconductors. rsc.orgrsc.org Their stable, π-conjugated structures make them promising candidates for applications in organic electronics, such as organic field-effect transistors (OFETs), solar cells, and materials for electrochemical energy storage. rsc.orgresearchgate.net Further functionalization of the this compound molecule could tune its electronic properties for these high-tech applications, representing an upcycling of a traditional industrial chemical into a value-added material. researchgate.netresearchgate.net
Q & A
Q. What structural characteristics of this compound influence its aggregation behavior in thin-film applications?
- Methodology : Analyze atomic force microscopy (AFM) images to observe grain morphology (e.g., small grains coalescing into domains) and X-ray diffraction (XRD) for crystal structure.
- Findings : this compound forms H-aggregates due to strong π–π interactions, confirmed by red-shifted photoluminescence (PL) spectra and 0–1 transition intensity ratios .
- Critical Parameters : Surface roughness (RMS = 12 nm for this compound) and crystal lattice parameters (monoclinic system, , ) .
Advanced Research Questions
Q. How do contradictions between optical and electrochemical bandgap values in this compound inform exciton dynamics and charge transport mechanisms?
- Methodology : Perform temperature-dependent PL and CV to isolate contributions from exciton binding energy, Coulombic effects, and ion solvation. Computational modeling (e.g., DFT) can simulate charge transfer pathways.
- Data Interpretation : The 0.23 eV discrepancy in bandgaps suggests high exciton binding energy (), requiring adjustments in OFET design to minimize recombination losses .
- Experimental Design : Compare this compound with derivatives (e.g., Vat Orange 3, 9) to isolate substituent effects (e.g., bromide atoms promoting intersystem crossing) .
Q. What experimental strategies resolve morphological inconsistencies in this compound thin films observed across deposition techniques?
- Methodology : Optimize film fabrication (e.g., spin-coating vs. vacuum deposition) and characterize via AFM, grazing-incidence XRD (GI-XRD), and polarized Raman spectroscopy.
- Key Challenge : Ribbon-like aggregation in Vat Orange 3 contrasts with this compound’s uniform grains, highlighting substrate-dependent crystallization .
- Statistical Analysis : Use surface roughness metrics (RMS) and grain size distribution histograms to quantify reproducibility .
Q. How can charge transport properties of this compound be systematically correlated with its solid-state packing and electronic structure?
- Methodology : Fabricate OFETs and measure hole/electron mobility () using transfer line method (TLM). Cross-reference with UPS/IPES data for ionization potential (IP) and electron affinity (EA).
- Critical Findings : this compound’s IP = 5.6 eV and EA = 3.4 eV align with ambipolar transport but require interface engineering (e.g., SAM treatments) to reduce contact resistance .
- Data Validation : Compare experimental mobility values () with Marcus theory predictions for hopping transport .
Methodological Best Practices
Designing controlled experiments to isolate the impact of heavy-atom substitution (e.g., bromide) on this compound’s photophysical properties :
- Control Groups : Synthesize bromide-free analogs and compare intersystem crossing (ISC) rates via time-resolved PL.
- Instrumentation : Use femtosecond transient absorption spectroscopy to track triplet-state formation .
Q. Addressing low PL intensity in this compound films: Is this due to aggregation-induced quenching or competing non-radiative pathways?
- Approach : Conduct solvent annealing to disrupt aggregates and measure PL recovery. Pair with temperature-dependent PL to quantify activation energies of non-radiative decay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
